5-ethyl-1-(2-methoxyphenyl)-1,3,5-triazinane-2-thione
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Overview
Description
5-ethyl-1-(2-methoxyphenyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that belongs to the class of triazinanes This compound is characterized by the presence of a triazinane ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-1-(2-methoxyphenyl)-1,3,5-triazinane-2-thione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of a solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-1-(2-methoxyphenyl)-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazinane derivatives depending on the nucleophile used.
Scientific Research Applications
5-ethyl-1-(2-methoxyphenyl)-1,3,5-triazinane-2-thione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-ethyl-1-(2-methoxyphenyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,3-triazole derivatives: These compounds also contain a triazole ring and exhibit similar biological activities, such as anticancer and antimicrobial properties.
1,3,4-oxadiazole derivatives: These compounds have a similar heterocyclic structure and are known for their antifungal and antimicrobial activities.
Uniqueness
5-ethyl-1-(2-methoxyphenyl)-1,3,5-triazinane-2-thione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-ethyl-1-(2-methoxyphenyl)-1,3,5-triazinane-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c1-3-14-8-13-12(17)15(9-14)10-6-4-5-7-11(10)16-2/h4-7H,3,8-9H2,1-2H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJKQPNUHSUWJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CNC(=S)N(C1)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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